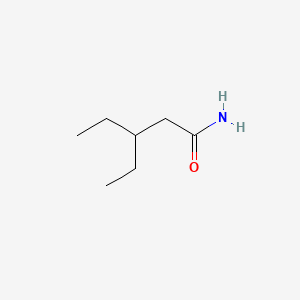
3-Ethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpentanamide is an organic compound with the molecular formula C7H15NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylpentanamide can be synthesized through several methods. One common approach involves the reaction of 3-ethylpentanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for precise control over reaction conditions and yields. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed:
Oxidation: 3-Ethylpentanoic acid.
Reduction: 3-Ethylpentylamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
3-Ethylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis in biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-ethylpentanamide involves its interaction with specific molecular targets and pathways. In biological systems, it can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The amide group can also participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Pentanamide: Similar in structure but lacks the ethyl group at the third position.
N-Ethylpentanamide: Similar but with the ethyl group attached to the nitrogen atom instead of the carbon chain.
Uniqueness: 3-Ethylpentanamide is unique due to the presence of the ethyl group at the third position of the pentanamide chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55327-21-4 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-ethylpentanamide |
InChI |
InChI=1S/C7H15NO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
InChI Key |
QDWYZRNZJUNDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


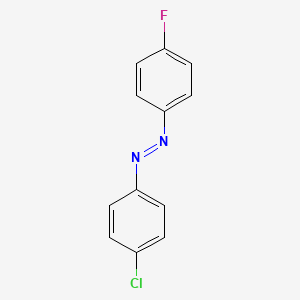
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
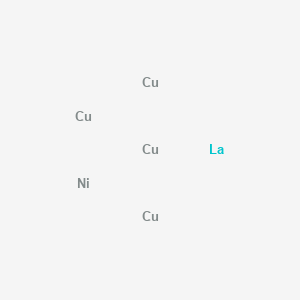
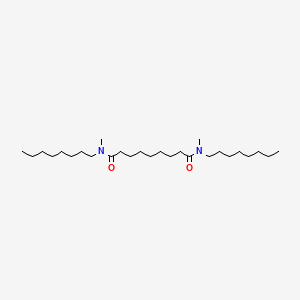
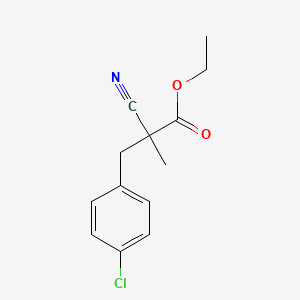
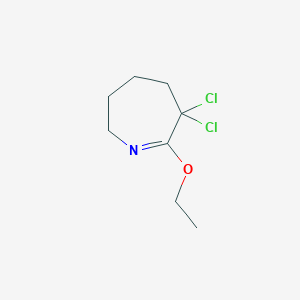
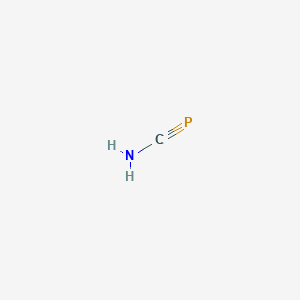
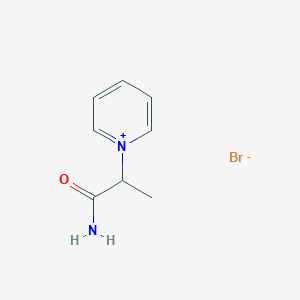
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
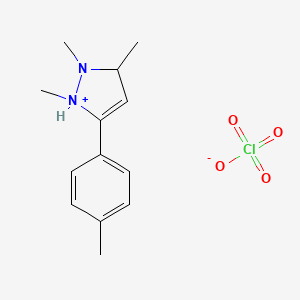
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)

